molecular formula C10H18N2O3 B12285961 Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate

Cat. No.: B12285961
M. Wt: 214.26 g/mol
InChI Key: NYBJRGJELSODLU-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate is a derivative of piperazine, a heterocyclic organic compound. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is often utilized as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, alcohols, and oxo compounds, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding due to its ability to form stable complexes.

    Medicine: Serves as an intermediate in the synthesis of various drugs, including antihistamines, antipsychotics, and anti-inflammatory agents.

    Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate involves its interaction with biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. This property makes it useful in drug design and development, as it can modulate the activity of target enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
  • 1-Boc-piperazine

Uniqueness

Tert-butyl 2-methyl-5-oxo-piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers better stability and reactivity, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C10H18N2O3

Molecular Weight

214.26 g/mol

IUPAC Name

tert-butyl 2-methyl-5-oxopiperazine-1-carboxylate

InChI

InChI=1S/C10H18N2O3/c1-7-5-11-8(13)6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)

InChI Key

NYBJRGJELSODLU-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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